molecular formula C9H7F2NO B12296725 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one

5,6-difluoro-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B12296725
M. Wt: 183.15 g/mol
InChI Key: MSEDQLJCCDDWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-2,3-dihydroquinolin-4(1H)-one: is a fluorinated derivative of dihydroquinolinone. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine atoms can significantly alter the compound’s chemical properties, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one typically involves the fluorination of a quinolinone precursor. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Electrophilic fluorination: Employing reagents like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions with high yields and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to optimize production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated analogs.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Organolithium reagents, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline analogs.

Scientific Research Applications

Chemistry: : The compound is studied for its unique chemical properties due to the presence of fluorine atoms, which can influence reactivity and stability. Biology : It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Medicine : Potential therapeutic applications include the development of new drugs targeting specific diseases. Industry : Used in the synthesis of advanced materials and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: Lacks fluorine atoms, resulting in different chemical and biological properties.

    5,6-Dichloro-2,3-dihydroquinolin-4(1H)-one: Chlorine atoms instead of fluorine, leading to variations in reactivity and activity.

    5,6-Dimethyl-2,3-dihydroquinolin-4(1H)-one: Methyl groups instead of fluorine, affecting the compound’s overall properties.

Uniqueness: : The presence of fluorine atoms in 5,6-difluoro-2,3-dihydroquinolin-4(1H)-one makes it unique by enhancing its chemical stability, reactivity, and potential biological activity compared to its non-fluorinated or differently substituted analogs.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7F2NO/c10-5-1-2-6-8(9(5)11)7(13)3-4-12-6/h1-2,12H,3-4H2

InChI Key

MSEDQLJCCDDWLF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C(=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.